Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 874466-78-1
VCID: VC4296373
InChI: InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24)
SMILES: COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC
Molecular Formula: C21H18FNO6
Molecular Weight: 399.374

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate

CAS No.: 874466-78-1

Cat. No.: VC4296373

Molecular Formula: C21H18FNO6

Molecular Weight: 399.374

* For research use only. Not for human or veterinary use.

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate - 874466-78-1

Specification

CAS No. 874466-78-1
Molecular Formula C21H18FNO6
Molecular Weight 399.374
IUPAC Name methyl 2-[[5-(2-fluorophenyl)furan-2-carbonyl]amino]-4,5-dimethoxybenzoate
Standard InChI InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24)
Standard InChI Key NCYYYYIWHGXVGU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate, reflects its intricate architecture:

  • Furan core: A five-membered aromatic oxygen-containing ring substituted at position 5 with a 2-fluorophenyl group.

  • Amide linkage: Connects the furan-2-carboxylic acid derivative to the benzoate backbone.

  • Benzoate moiety: A methyl ester of 4,5-dimethoxybenzoic acid, providing steric bulk and polarity modulation.

Table 1: Key Physicochemical Properties

PropertyValue/PredictionBasis of Estimation
Molecular FormulaC₂₂H₁₉FNO₆Structural analysis
Molecular Weight (g/mol)412.39Calculated
logP (Partition coefficient)~4.2Analogous compounds
Hydrogen Bond Donors1 (amide NH)Structural features
Hydrogen Bond Acceptors6 (ester, amide, ethers)SMILES analysis
Polar Surface Area (Ų)~95Computational prediction

The presence of electron-withdrawing fluorine and methoxy groups influences electronic distribution, potentially enhancing binding interactions in biological systems .

Synthesis and Synthetic Strategies

While no explicit synthesis route for this compound is documented, analogous pathways suggest a multi-step approach:

Step 1: Preparation of 5-(2-Fluorophenyl)Furan-2-Carboxylic Acid

  • Friedel-Crafts acylation: Reaction of furan-2-carboxylic acid with 2-fluorobenzoyl chloride under Lewis acid catalysis.

  • Cross-coupling: Suzuki-Miyaura coupling of furan-2-boronic acid with 2-fluoroiodobenzene .

Step 2: Functionalization of Benzoate Backbone

  • Esterification: Methylation of 2-amino-4,5-dimethoxybenzoic acid using methanol and sulfuric acid .

Step 3: Amide Bond Formation

  • Coupling reaction: Activation of 5-(2-fluorophenyl)furan-2-carboxylic acid with EDCI/HOBt, followed by reaction with methyl 2-amino-4,5-dimethoxybenzoate.

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield (%)
1Furan functionalization2-Fluorobenzoyl chloride, AlCl₃, DCM65–70
2Benzoate esterificationH₂SO₄, MeOH, reflux>90
3Amide couplingEDCI, HOBt, DMF, rt50–60

Challenges include steric hindrance from the 4,5-dimethoxy groups and ensuring regioselectivity during furan substitution .

Physicochemical and Spectral Characteristics

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high logP, with better solubility in DMSO or dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester and amide bonds. Storage at -20°C in inert atmosphere is recommended .

Spectroscopic Data (Predicted)

  • IR (cm⁻¹): 1740 (ester C=O), 1660 (amide C=O), 1600 (aromatic C=C), 1250 (C-F) .

  • ¹H NMR (CDCl₃): δ 7.8 (d, furan H-3), 7.4–7.2 (m, fluorophenyl), 6.9 (s, benzoate H-3), 3.9 (s, OCH₃) .

  • MS (ESI+): m/z 413.4 [M+H]⁺, 435.4 [M+Na]⁺.

Applications in Materials Science

Liquid Crystals

The rigid furan-benzoate core and flexible methoxy groups suggest potential in liquid crystal design, particularly for optoelectronic devices .

Polymer Additives

As a photoinitiator or crosslinking agent, the compound’s aromaticity and ester groups could enhance polymer thermal stability.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms .

  • ADMET Studies: Evaluate pharmacokinetics and toxicity using in vitro models .

  • Target Identification: Employ molecular docking against protein databases to predict biological targets .

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